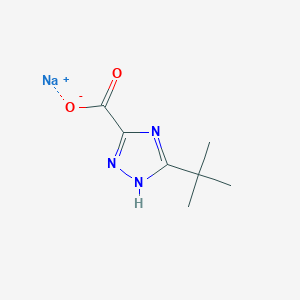
1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H22N4O3S and its molecular weight is 302.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Anticancer Properties
Research on sulfonamide derivatives, including compounds related to 1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide, has shown promising results in inhibiting human carbonic anhydrases and acetylcholinesterase enzymes. These enzymes are targets for the treatment of various conditions, including glaucoma, epilepsy, and certain cancers. Compounds designed with sulfonamide pharmacophores have demonstrated potent activity with low cytotoxicity, making them potential candidates for further development as novel inhibitors (Ozmen Ozgun et al., 2019).
Antimicrobial Activity
Sulfonamides and their derivatives have been synthesized for their antimicrobial properties, targeting both bacterial and fungal pathogens. Studies have identified compounds with potent antimicrobial activity, highlighting the potential of these derivatives as new antibacterial and antifungal agents (Janakiramudu et al., 2017).
Hybrid Compounds for Multiple Bioactivities
Recent advances in the design of sulfonamide-based hybrid compounds have been reported, where the integration of sulfonamides with other pharmacologically active scaffolds has led to the discovery of compounds with a broad spectrum of biological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects (Ghomashi et al., 2022).
Carbonic Anhydrase Inhibition for Treatment of Edema and Glaucoma
Studies have identified new chalcone derivatives containing both pyrazole and sulfonamide pharmacophores as potent carbonic anhydrase inhibitors. These compounds are under investigation for the treatment of diseases such as retinal and cerebral edema, epilepsy, and glaucoma, aiming to overcome the limitations or side effects of currently available drugs (Tuğrak et al., 2021).
Angiotensin II Antagonism for Hypertension
Triazolinone biphenylsulfonamide derivatives have been explored as orally active angiotensin II antagonists, showing potent AT1 receptor affinity and enhanced AT2 affinity. Such compounds could offer new therapeutic options for the treatment of hypertension and related cardiovascular diseases (Ashton et al., 1994).
Propiedades
IUPAC Name |
1,3-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O3S/c1-11-12(10-15(2)14-11)20(17,18)13-4-3-5-16-6-8-19-9-7-16/h10,13H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUILBVIVSCPQAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCCN2CCOCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2366288.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2366291.png)
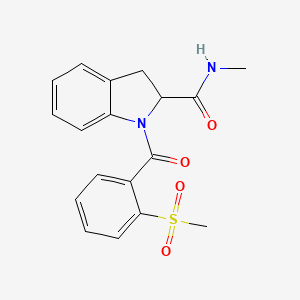
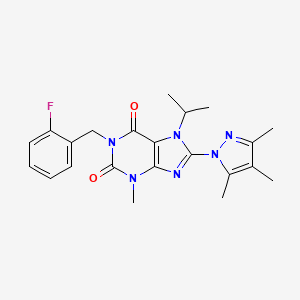
![2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide maleate](/img/structure/B2366297.png)
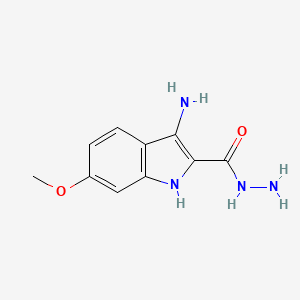
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid](/img/structure/B2366300.png)
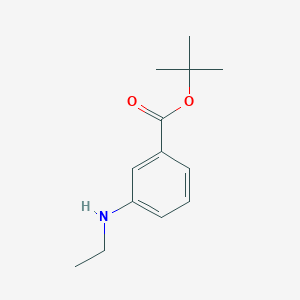
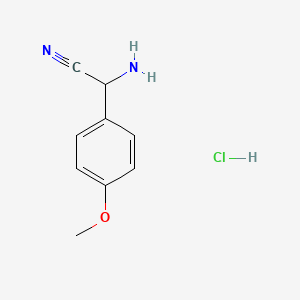
![2-(3-fluoro-4-methoxybenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2366303.png)
![N-(3-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2366306.png)
